Cas no 87611-93-6 (1',3',6'-Tris(4-hydroxycinnamoyl)sucrose)

87611-93-6 structure
Nome del prodotto:1',3',6'-Tris(4-hydroxycinnamoyl)sucrose
1',3',6'-Tris(4-hydroxycinnamoyl)sucrose Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1',3',6'-Tris(4-hydroxycinnamoyl)sucrose
- ((2R,3R,4S,5S)-3-Hydroxy-4-(((2E)-3-(4-hydroxyphenyl)prop-2-enoyl)oxy)-5-((((2E)-3-(4-hydroxyphenyl)prop-2-enoyl)oxy)methyl)-5-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)oxolan-2-yl)methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid
- CHEMBL448091
- 87611-93-6
- [(2R,3R,4S,5S)-3-Hydroxy-4-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-5-({[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy}methyl)-5-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxolan-2-yl]methyl (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid
- [(2R,3R,4S,5S)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
- ((2R,3R,4S,5S)-3-hydroxy-4-((E)-3-(4-hydroxyphenyl)prop-2-enoyl)oxy-5-(((E)-3-(4-hydroxyphenyl)prop-2-enoyl)oxymethyl)-5-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoxolan-2-yl)methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
- Hydropiperoside
-
- Inchi: InChI=1S/C39H40O17/c40-19-28-33(47)35(49)36(50)38(53-28)56-39(21-52-31(45)17-8-23-3-12-26(42)13-4-23)37(54-32(46)18-9-24-5-14-27(43)15-6-24)34(48)29(55-39)20-51-30(44)16-7-22-1-10-25(41)11-2-22/h1-18,28-29,33-38,40-43,47-50H,19-21H2/b16-7-,17-8-,18-9-
- Chiave InChI: VJVCHSAJVKCENR-RLPWQBBDSA-N
- Sorrisi: OCC1OC(OC2(COC(=O)\C=C/c3ccc(O)cc3)OC(COC(=O)\C=C/c3ccc(O)cc3)C(O)C2OC(=O)\C=C/c2ccc(O)cc2)C(O)C(O)C1O
Proprietà calcolate
- Massa esatta: 780.22654980Da
- Massa monoisotopica: 780.22654980Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 17
- Conta atomi pesanti: 56
- Conta legami ruotabili: 17
- Complessità: 1360
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.149000000000001
- Superficie polare topologica: 268Ų
1',3',6'-Tris(4-hydroxycinnamoyl)sucrose Letteratura correlata
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
87611-93-6 (1',3',6'-Tris(4-hydroxycinnamoyl)sucrose) Prodotti correlati
- 2137559-79-4(2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanenitrile)
- 451482-22-7(5-(cycloheptylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide)
- 2228864-13-7(5,5,5-trifluoro-3-methylidenepentan-1-amine)
- 955979-15-4(1-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)-N-methylmethanamine)
- 881916-00-3(Dimethyl 4,4'-((1E,4E)-3-oxopenta-1,4-diene-1,5-diyl)dibenzoate)
- 2098127-23-0(5-Bromo-3-(piperidin-4-yl)-1H-indole hydrochloride)
- 2138811-63-7(tert-butyl (2E)-3-4-(cyclopropylcarbamoyl)phenylprop-2-enoate)
- 1803852-43-8(Methyl 4-fluoro-3-iodopyridine-2-acetate)
- 1396890-40-6((E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)but-2-enamide)
- 346612-08-6((5E)-1-(2,5-dimethoxyphenyl)-5-(furan-2-yl)methylidene-1,3-diazinane-2,4,6-trione)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
